N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide is a compound that belongs to the class of diamines It is characterized by the presence of two aminoethyl groups attached to a dodecylpropanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide typically involves the reaction of dodecylpropanediamide with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecylpropanediamide+Ethylenediamine→N 1 ,N 3 -Bis(2-aminoethyl)-2-dodecylpropanediamide
Industrial Production Methods
Industrial production of N1,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: It has been investigated for its role in inhibiting mitochondrial cytochrome c oxidase, which can lead to cellular copper deficiency.
Medicine: The compound’s ability to chelate metal ions makes it a potential candidate for therapeutic applications, such as in the treatment of metal ion-related disorders.
Industry: It is used in the synthesis of novel materials and resins, particularly for the removal of anionic azo dyes from aqueous solutions.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide involves its ability to chelate metal ions, particularly copper (II). By binding to copper ions, the compound can inhibit the activity of enzymes such as mitochondrial cytochrome c oxidase. This inhibition can lead to cellular copper deficiency, affecting various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: A similar compound with a shorter alkyl chain.
N,N’-Diethyl-1,3-propanediamine: Another related compound with ethyl groups instead of aminoethyl groups.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A compound with methyl groups attached to the nitrogen atoms.
Uniqueness
N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide is unique due to its longer dodecyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with metal ions, making it suitable for specific applications that require these unique properties.
Properties
CAS No. |
74974-31-5 |
---|---|
Molecular Formula |
C19H40N4O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N,N'-bis(2-aminoethyl)-2-dodecylpropanediamide |
InChI |
InChI=1S/C19H40N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-17(18(24)22-15-13-20)19(25)23-16-14-21/h17H,2-16,20-21H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
CXRPHDVIIAJMKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)NCCN)C(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.